molecular formula C9H8ClNO4 B1420720 (4-Methyl-2-nitrophenoxy)acetyl chloride CAS No. 861795-53-1

(4-Methyl-2-nitrophenoxy)acetyl chloride

Cat. No.: B1420720
CAS No.: 861795-53-1
M. Wt: 229.62 g/mol
InChI Key: CJUNFCXRVIQKPF-UHFFFAOYSA-N
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Description

(4-Methyl-2-nitrophenoxy)acetyl chloride is an organic compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a nitro group and a methyl group on a phenoxy ring, which is further connected to an acetyl chloride group.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(4-Methyl-2-nitrophenoxy)acetyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with various enzymes, proteins, and other biomolecules through acylation reactions. The compound can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial for studying protein structure and function, as well as for developing new therapeutic agents .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can affect gene expression by modifying transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to acylate amino groups in proteins and peptides. This acylation reaction leads to the formation of stable amide bonds, which can alter the structure and function of the target proteins. The compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby affecting cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in protein structure and function, changes in gene expression, and disruptions in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage, inflammation, and apoptosis. Threshold effects are observed, where a specific dosage range leads to maximal therapeutic effects without causing adverse effects. Careful dosage optimization is essential to achieve the desired outcomes in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases and other hydrolytic enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, ultimately impacting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can interact with intracellular proteins and be distributed to various cellular compartments. Its localization and accumulation can influence its activity and function within the cells .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-nitrophenoxy)acetyl chloride typically involves the reaction of (4-Methyl-2-nitrophenoxy)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction proceeds as follows:

(4-Methyl-2-nitrophenoxy)acetic acid+SOCl2(4-Methyl-2-nitrophenoxy)acetyl chloride+SO2+HCl\text{(4-Methyl-2-nitrophenoxy)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (4-Methyl-2-nitrophenoxy)acetic acid+SOCl2​→(4-Methyl-2-nitrophenoxy)acetyl chloride+SO2​+HCl

This method ensures the conversion of the carboxylic acid group to an acyl chloride group, yielding the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-nitrophenoxy)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH4).

    Electrophilic Aromatic Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like LiAlH4 are employed under controlled conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under specific conditions to achieve the desired substitution.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Phenoxy Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

(4-Methyl-2-nitrophenoxy)acetyl chloride is utilized in various scientific research applications, including:

    Proteomics Research: Used as a reagent for the modification of proteins and peptides.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Material Science: Used in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-2-nitrophenoxy)acetic acid: The precursor to (4-Methyl-2-nitrophenoxy)acetyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.

    (4-Methyl-2-nitrophenoxy)ethyl chloride: Similar structure but with an ethyl group instead of an acetyl group.

    (4-Methyl-2-nitrophenoxy)benzoyl chloride: Contains a benzoyl group instead of an acetyl group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct reactivity patterns. The presence of both a nitro group and an acyl chloride group allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis and research applications.

Properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-6-2-3-8(15-5-9(10)12)7(4-6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUNFCXRVIQKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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